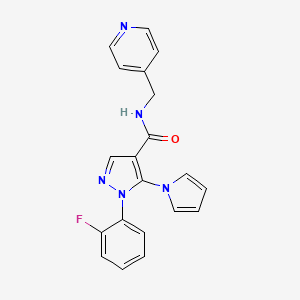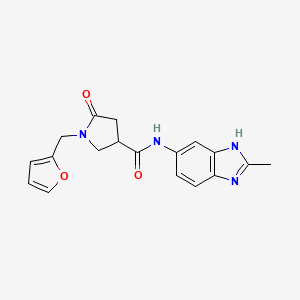![molecular formula C18H16N2O2 B4502687 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone](/img/structure/B4502687.png)
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone
Übersicht
Beschreibung
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties.
Wissenschaftliche Forschungsanwendungen
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone has been studied for its antimicrobial and antibiofilm activities . It has shown significant efficacy against Gram-positive and Gram-negative bacteria, as well as unicellular fungi. The compound has also demonstrated potential in inhibiting biofilm formation, which is crucial for preventing chronic infections . Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction analyses have indicated promising drug-like properties .
Vorbereitungsmethoden
The synthesis of 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone typically involves the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate. The structural elucidation of the synthesized compound is verified through spectroscopic data analysis .
Analyse Chemischer Reaktionen
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Wirkmechanismus
The mechanism of action of 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone involves the disruption of microbial cell membranes. This is evidenced by the protein leakage assay, where the compound causes the release of cellular proteins from bacteria, leading to cell membrane damage . The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with membrane proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and quinoxaline-containing drugs . While these compounds share a similar quinoline backbone, this compound is unique due to its specific substitution pattern and methoxy group at the 7-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry. Its unique chemical structure, diverse reactivity, and promising biological activities make it a valuable candidate for further research and development. Future studies may focus on optimizing its synthesis, exploring its full range of biological activities, and developing it into a potential therapeutic agent.
Eigenschaften
IUPAC Name |
1-[4-[(7-methoxyquinolin-4-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(21)13-3-5-14(6-4-13)20-17-9-10-19-18-11-15(22-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSUYNBULYZHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4502631.png)
![ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4502638.png)



![{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE](/img/structure/B4502660.png)
![N-[3-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide](/img/structure/B4502663.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-fluorobenzamide](/img/structure/B4502678.png)

![N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4502681.png)
![3-ethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B4502692.png)
